3,4,5-trimethoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
3,4,5-trimethoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound featuring a trimethoxyphenyl group, a phenoxyphenyl moiety, and a thieno[3,4-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thieno[3,4-c]pyrazole Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a hydrazine derivative under acidic or basic conditions.
Attachment of the Phenoxyphenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where the phenoxy group is introduced to the thieno[3,4-c]pyrazole core.
Introduction of the Trimethoxyphenyl Group: This step typically involves a Friedel-Crafts acylation reaction, where the trimethoxybenzoyl chloride reacts with the intermediate compound in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide moiety, potentially yielding amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of trimethoxyphenyl and thieno[3,4-c]pyrazole systems.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore. The trimethoxyphenyl group is known for its bioactivity, including anti-cancer, anti-inflammatory, and anti-microbial properties .
Medicine
In medicinal research, this compound is explored for its potential therapeutic applications. It may act as an inhibitor for various enzymes or receptors, making it a candidate for drug development in treating diseases like cancer, infections, and inflammatory conditions .
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules with specific properties.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The trimethoxyphenyl group can inhibit enzymes like tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), disrupting cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzamide: Shares the trimethoxyphenyl group but lacks the thieno[3,4-c]pyrazole core.
Phenoxyphenyl Derivatives: Compounds with similar phenoxyphenyl groups but different core structures.
Thieno[3,4-c]pyrazole Derivatives: Compounds with the same core but different substituents.
Uniqueness
The uniqueness of 3,4,5-trimethoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide lies in its combination of the trimethoxyphenyl group, phenoxyphenyl moiety, and thieno[3,4-c]pyrazole core. This unique structure imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O5S/c1-32-23-13-17(14-24(33-2)25(23)34-3)27(31)28-26-21-15-36-16-22(21)29-30(26)18-9-11-20(12-10-18)35-19-7-5-4-6-8-19/h4-14H,15-16H2,1-3H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPRWTZGVKBDND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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